molecular formula C6H3BrClNO2 B041759 2-Bromo-5-chloronitrobenzene CAS No. 41513-04-6

2-Bromo-5-chloronitrobenzene

Cat. No. B041759
CAS RN: 41513-04-6
M. Wt: 236.45 g/mol
InChI Key: UKTIMFAJRPSNGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated nitrobenzenes, including compounds like 2-Bromo-5-chloronitrobenzene, typically involves direct halogenation of nitrobenzene derivatives. The specific methods for synthesizing 2-Bromo-5-chloronitrobenzene may include electrophilic aromatic substitution reactions where the nitrobenzene undergoes bromination and chlorination in specific positions on the aromatic ring. Although direct synthesis details for this compound were not found, similar synthesis pathways for halogenated nitrobenzenes suggest the use of halogenating agents in the presence of catalysts under controlled conditions (H. G. Bray, S. James, & W. Thorpe, 1958).

Molecular Structure Analysis

Molecular structure analysis of 2-Bromo-5-chloronitrobenzene, and related compounds, focuses on the arrangement of atoms within the molecule. The nitro group contributes to the electron-withdrawing properties, while the halogen substituents influence the reactivity and physical properties of the compound. Studies on similar halogenated benzene derivatives provide insights into the molecular conformation and electronic structure, which are crucial for understanding the chemical behavior and reactivity of these molecules (N. Hamdouni, A. Boudjada, & M. Medjroubi, 2019).

Chemical Reactions and Properties

2-Bromo-5-chloronitrobenzene participates in various chemical reactions, such as nucleophilic aromatic substitution, due to the presence of electron-withdrawing groups that activate the benzene ring towards nucleophilic attack. The compound's reactivity is further influenced by the bromo and chloro substituents, which can undergo further transformations, including cross-coupling reactions, to yield a wide array of organic products. The study of similar halogenated nitrobenzene compounds reveals their capability to form complex molecules through reactions involving the replacement of halogen atoms or the reduction of the nitro group (G. G. Wubbels, E. J. Snyder, & E. Coughlin, 1988).

Scientific Research Applications

  • Studying Photoreduction and Photosubstitution Reactions : It is used for studying photoreduction and photosubstitution reactions involving radical intermediates (Wubbels, Snyder, & Coughlin, 1988).

  • Metabolic Fate Studies in Rabbits : This compound is utilized to study the metabolic fate of halogenonitrobenzenes in rabbits, particularly focusing on the formation of mercapturic acids (Bray, James, & Thorpe, 1958).

  • Reduction to New Phenazine Derivatives : It's used for reducing halogenated nitrobenzenes to create new phenazine derivatives (Gagnon, Keirstead, & Newbold, 1957).

  • Photochemical Reaction Studies : The compound is involved in studying photochemical reactions of chlorobenzene derivatives in benzene (Robinson & Vernon, 1971).

  • Studying Effects of Bromine on Aromatic Compounds : It is used in research for understanding the effects of bromine on aromatic compounds (Andrievsky, Lomzakova, Grachev, & Gorelik, 2014).

  • Ring Halogenations of Polyalkylbenzenes : It plays a role in ring halogenations of polyalkylbenzenes, preparing specific compounds in high yield (Bovonsombat & Mcnelis, 1993).

  • Toxicity Studies : This chemical is used in toxicity studies to evaluate effects of exposure to chloronitrobenzenes in rats and mice (Bucher, 1993).

  • Reagent for Aldehydes and Ketones : It serves as a reagent for aldehydes and ketones in various research applications (Maaskant, 1937).

  • Studying 'Vicinal Attack' in Aromatic Substitution Reactions : The reaction with sodium borohydride reveals mechanisms of 'vicinal attack' in aromatic substitution reactions (Gold, Miri, & Robinson, 1980).

  • Studying Molecular Isomerization : It is involved in the study of molecular isomerization on Cu(111) surfaces, contributing to understanding the interaction between vibrational molecular modes and electron-induced vibrational heating (Simic-Milosevic, Mehlhorn, Rieder, Meyer, & Morgenstern, 2007).

Safety And Hazards

Handling this compound requires caution due to its potential to cause skin, eye, and respiratory irritation . In case of accidental exposure or splashes, immediate rinsing with water for several minutes is recommended, and medical attention should be sought if symptoms persist .

Future Directions

2-Bromo-5-chloronitrobenzene serves as a versatile compound with diverse opportunities for research and industrial applications . Its ability to enhance electron-donating ability and improve conductivity makes it useful in the fabrication of organic electronic devices . It also exhibits potential for use as a precursor in the preparation of materials for electronic and optical applications .

properties

IUPAC Name

1-bromo-4-chloro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTIMFAJRPSNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194397
Record name 2-Bromo-5-chloronitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloronitrobenzene

CAS RN

41513-04-6
Record name 1-Bromo-4-chloro-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41513-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chloronitrobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-5-chloronitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-chloronitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
B Liedholm, I Nyberg, U Svanholm… - Acta Chem …, 1969 - actachemscand.org
… and, to a limited extent because of the reasons mentioned below, 4-bromo-3-chloronitrobenzene, 4-bromonitrobenzene, 2bromonitrobenzene, and 2-bromo-5-chloronitrobenzene. The …
Number of citations: 18 actachemscand.org
B Liedholm - Acta Chem. Scand, 1971 - actachemscand.org
… The second-order rate of substitution was remarkably insensitive to the nature of the para-substituents; 2-bromonitrobenzene and 2-bromo-5-chloronitrobenzene were found to undergo …
Number of citations: 7 actachemscand.org
B LIEDHOLM - Acta Chcmica Scandinavica B, 1976 - actachemscand.org
The investigation of copper (I) catalysed bro-mine-chlorine exchange reactions of halonitro-benzenes in an aqueous hydrochloric acid-acetic acid medium, kinetically studied in Parts I …
Number of citations: 0 actachemscand.org
FW Karasek, DM Kane - Analytical Chemistry, 1974 - ACS Publications
… The compound 2-bromo5-chloronitrobenzene is unusual in that it undergoesdissociative capture to give Cl", Br", and C6H3CINO2", in addition to undergoing associative electron …
Number of citations: 49 pubs.acs.org
H Parnes - Journal of Labelled Compounds and …, 1978 - Wiley Online Library
… The required precursor (5) was prepared by dithionite reduction of 2-bromo5-chloronitrobenzene (1) to the amine (g) followed by diazotization and Schiemann reaction as outlined in …
UB Sunay, KC Talbot, V Galullo - Journal of Labelled …, 1992 - Wiley Online Library
… Lactam 17 was accessed by literature methodology' (Jourdan-Ullmann coupling of 2-bromo-5-chloronitrobenzene, 4, and anthranilic acid, 5, followed by reduction of the nitro group with …
RC ELDERFIELD, WJ GENSLER… - The Journal of Organic …, 1946 - ACS Publications
During the course of a systematic exploration of various derivatives of heterocyclic nuclei as possible antimalarials, the close relationship between derivatives of 1-aminophenazine and …
Number of citations: 17 pubs.acs.org
SMA Rahman, BCG Söderberg - Tetrahedron, 2021 - Elsevier
… Following the procedure described for 2, 2-bromo-5-chloronitrobenzene (23) (300 mg, 1.27 mmol) was treated with hydrazone 7 (461 mg, 1.95 mmol) in the presence of PdCl 2 (PPh 3 ) …
Number of citations: 6 www.sciencedirect.com
MJ McLeish, B Capuano, EJ Lloyd - Analytical Profiles of Drug Substances …, 1993 - Elsevier
… Condensation of anthranilic acid 2 with 2-bromo-5-chloronitrobenzene 1 in the presence of potassium carbonate and powdered copper, followed by the reduction of the nitro …
Number of citations: 13 www.sciencedirect.com
B Capuano, IT Crosby, EJ Lloyd… - Australian journal of …, 2002 - CSIRO Publishing
… [38,39] Coupling of anthranilic acid (10) and commercially available 2-bromo-5-chloronitrobenzene (11) under Ullmann conditions produced the nitro acid (12). Subsequent reduction …
Number of citations: 44 www.publish.csiro.au

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